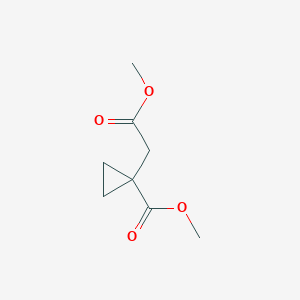

Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate

Description

Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with methoxycarbonylmethyl and carboxylic acid methyl ester groups. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-6(9)5-8(3-4-8)7(10)12-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPRNSKVNRMSOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. For example, the reaction of an alkene with diazomethane in the presence of a catalyst such as copper(I) chloride can yield the desired cyclopropane derivative.

Another method involves the esterification of cyclopropane-1-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically requires refluxing the reactants for several hours to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for ester exchange reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: New esters or other substituted derivatives.

Scientific Research Applications

Chemistry

Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactive nature and ability to undergo various transformations .

Biology

Research has focused on the biological activity of this compound, particularly regarding its interactions with biological macromolecules. Studies indicate that it may influence enzyme functions and cellular processes, which could have implications for understanding metabolic pathways and disease mechanisms .

Medicine

Ongoing investigations are exploring the compound's therapeutic potential, especially in conditions related to oxidative stress and inflammation. Its derivatives may exhibit pharmacological properties that could be harnessed for drug development .

The biological activity of this compound has been documented in several studies:

Enzyme Inhibition

Preliminary studies suggest that derivatives can inhibit key enzymes, such as O-acetylserine sulfhydrylase (OASS), which is essential in cysteine biosynthesis. The compound may act as a small molecule inhibitor with competitive inhibition characteristics.

Therapeutic Potential

The ability to modulate enzymatic pathways indicates potential therapeutic applications for treating metabolic disorders and conditions associated with oxidative stress. Further research is needed to establish clinical relevance and efficacy .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of cyclopropane carboxylic acids exhibited significant inhibitory effects on OASS, suggesting their potential role in developing treatments for metabolic disorders.

| Compound | Activity | Binding Affinity (μM) |

|---|---|---|

| This compound | OASS Inhibition | Low Micromolar |

Case Study 2: Neuroprotection

Research indicated that related compounds could reduce neuronal cell death induced by oxidative stress, suggesting their potential application in neurodegenerative diseases. This aligns with findings that similar structures protect pancreatic β-cells against endoplasmic reticulum stress .

| Compound | Activity | EC50 (μM) |

|---|---|---|

| Related Compound A | Neuroprotection | 13 ± 1 |

| Related Compound B | β-cell Protection | 0.1 ± 0.01 |

Mechanism of Action

The mechanism of action of Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the electron-withdrawing effects of the ester groups. These factors facilitate various transformations, such as ring-opening reactions and nucleophilic substitutions.

In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the derivative being studied.

Comparison with Similar Compounds

Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

Cyclopropane-1-carboxylic acid: Lacks the methoxycarbonylmethyl group, resulting in different reactivity and applications.

Cyclopropane-1,1-dicarboxylic acid:

1-(Methoxycarbonylmethyl)cyclopropane-1-carboxylic acid: Similar structure but with a free carboxylic acid group instead of a methyl ester, affecting its reactivity and solubility.

Biological Activity

Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring and a methoxy group, contributing to its unique chemical reactivity. The structural formula can be represented as follows:

This compound's molecular structure allows for various interactions with biological targets, which are crucial for its pharmacological properties.

1. Anticancer Properties

Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit significant anticancer activities. This compound may function through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.

Case Study:

In a study examining the effects of cyclopropane derivatives on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth in several human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

2. Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Research Findings:

A study focused on the interaction of similar compounds with COX enzymes revealed that methyl derivatives can effectively reduce inflammation markers in vitro .

Mechanism of Action:

The binding affinity of this compound to the COX active site may involve hydrogen bonding and hydrophobic interactions, leading to decreased prostaglandin synthesis.

Toxicity and Safety Profile

The safety profile of this compound is essential for its therapeutic use. Preliminary toxicity studies indicate low toxicity levels at therapeutic doses, but further research is necessary to fully understand its safety in long-term use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or alkylidene transfer to a suitable precursor. For example, zinc-mediated coupling of methyl cyclopropane carboxylate derivatives with α-bromo esters under inert atmospheres (e.g., argon) in aprotic solvents (e.g., THF or acetonitrile) at reflux temperatures (~80°C) can yield the target compound. Catalyst choice (e.g., Pd or Cu) and stoichiometric ratios of reagents are critical for minimizing side reactions and maximizing yield . Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the product with >95% purity .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : H and C NMR confirm the cyclopropane ring (δ ~1.2–2.5 ppm for ring protons) and ester groups (δ ~3.6–3.8 ppm for methoxy protons). Coupling constants () between cyclopropane protons (e.g., ~5–8 Hz) verify ring strain .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXTL or Mercury software) resolves bond lengths (e.g., C–C bonds in cyclopropane ~1.50–1.55 Å) and dihedral angles (e.g., 26.2° between aromatic planes in analogs) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na] at m/z 245.0921) .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in substitution or addition reactions?

- Methodological Answer : The ring’s angle strain (~60° bond angles) increases electrophilicity at the ester carbonyl group, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). Computational studies (DFT/B3LYP/6-31G*) predict enhanced reactivity compared to non-strained analogs. Experimental validation involves kinetic assays under controlled pH and temperature to compare rate constants () with non-cyclopropane esters .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer : For disordered regions, iterative refinement in SHELXL with restraints (e.g., SIMU/DELU) or exclusion of low-occupancy solvent molecules improves model accuracy. Twinned crystals (e.g., observed in monoclinic systems) require HKLF 5 format data processing and BASF parameter refinement. Validation tools like PLATON/ADDSYM check for missed symmetry .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or drug-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulations in AMBER or GROMACS assess conformational stability in solvent (e.g., water/ethanol mixtures) and ligand-protein binding free energies (ΔG).

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclopropane hydrolases), focusing on hydrogen bonding (e.g., ester carbonyl with active-site residues) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Continuous-flow reactors mitigate exothermic side reactions (e.g., ring-opening) by precise temperature control. Chiral HPLC or enzymatic resolution ensures enantiomeric excess (ee >98%) in stereosensitive intermediates. Reaction monitoring via inline FTIR or Raman spectroscopy detects intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.